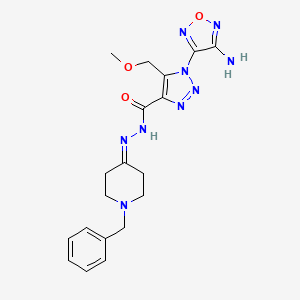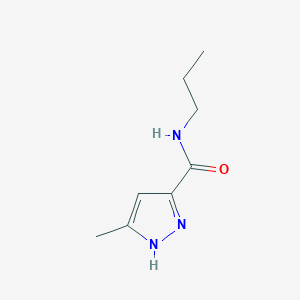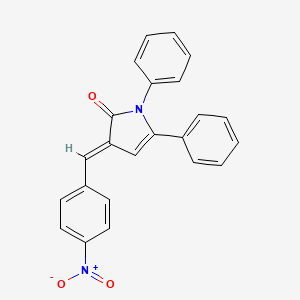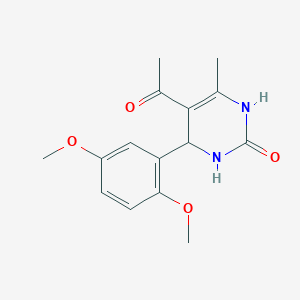![molecular formula C22H15BrN2O2S B11110131 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11110131.png)
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole and a benzothiazole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE typically involves a multi-step process. One common method includes the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a condensation reaction with 4-(5-methyl-1,3-benzothiazol-2-yl)aniline under specific conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE is unique due to its combination of a brominated benzodioxole and a benzothiazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H15BrN2O2S |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C22H15BrN2O2S/c1-13-2-7-21-18(8-13)25-22(28-21)14-3-5-16(6-4-14)24-11-15-9-19-20(10-17(15)23)27-12-26-19/h2-11H,12H2,1H3 |
InChI Key |
DIMLJQQWWKGSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=CC5=C(C=C4Br)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate](/img/structure/B11110051.png)

![2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11110060.png)

![2-Fluoro-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110071.png)
![4-Chloro-N-({N'-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110073.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(furan-2-YL)methylidene]propanehydrazide](/img/structure/B11110075.png)
![(2E,2'E)-N,N'-[biphenyl-4,4'-diylbis(sulfanediylbenzene-4,1-diyl)]bis(3-phenylprop-2-enamide)](/img/structure/B11110080.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-nitrophenol)](/img/structure/B11110091.png)
![4-[Bis(5-methylthiophen-2-yl)methyl]-2,6-di-tert-butylphenol](/img/structure/B11110105.png)
![1-Acetyl-3-[4-(tert-butyl)phenyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B11110111.png)
![N-(4-ethoxyphenyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B11110113.png)

